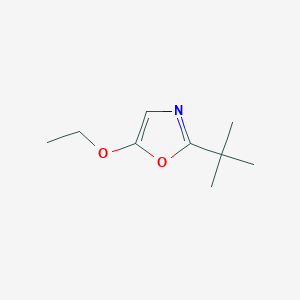

2-(1,1-Dimethylethyl)-5-ethoxyoxazole

Vue d'ensemble

Description

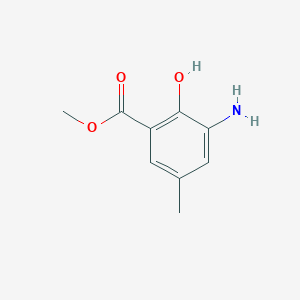

2-(1,1-Dimethylethyl)-5-ethoxyoxazole, otherwise known as 5-ethoxy-2-methyl-1,1-diethyloxazole, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other polar solvents. It is used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Antifungal Activity in Plant Growth Promotion

Specific Scientific Field

Microbiology and Plant Pathology

Comprehensive and Detailed Summary of the Application

The compound 2,4-bis(1,1-dimethylethyl), a related compound, has been found to have antifungal activity. It is produced by the plant growth-promoting actinobacterium Kutzneria sp. strain TSII, which was isolated from mangrove sediment soil .

Methods of Application or Experimental Procedures

The antifungal activities of this compound were tested against Pithomyces atro-olivaceous, a leaf spot-associated pathogen in groundnut plants. The ethyl acetate extract of Kutzneria sp. strain TSII was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .

Results or Outcomes Obtained

The compound effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous, indicating its potential as an antifungal agent .

CO2 Absorption in Carbon Capture

Specific Scientific Field

Environmental Science and Chemical Engineering

Comprehensive and Detailed Summary of the Application

A related compound, 2-[(1,1-dimethylethyl)amino]ethanol, has been studied for its CO2 absorption mechanism when combined with ethylene glycol (EG). This nonaqueous solvent blend is being explored as a promising alternative to traditional aqueous amine absorbents for carbon capture .

Methods of Application or Experimental Procedures

The CO2 absorption mechanism was studied using NMR and FTIR. The results indicated that CO2 reacted with an -OH group of EG rather than the -OH of the hindered amine .

Results or Outcomes Obtained

The study suggested a possible reaction pathway involving two steps. In the first step, the acid–base reaction between the hindered amine and EG generated the anion HO-CH2-CH2-O-. In the second step, the O- of HO-CH2-CH2-O- attacked the C atom of CO2, forming carbonate species .

Thermochemistry and Phase Change in Material Science

Specific Scientific Field

Material Science and Chemistry

Comprehensive and Detailed Summary of the Application

Phenol, 2-(1,1-dimethylethyl)-, a related compound, has been studied for its thermochemical properties and phase change data. This information is crucial in various fields, including material science, chemical engineering, and environmental science .

Methods of Application or Experimental Procedures

The thermochemical data were compiled by the U.S. Secretary of Commerce on behalf of the U.S.A. The data include gas phase thermochemistry data, phase change data, gas phase ion energetics data, and mass spectrum (electron ionization) .

Results or Outcomes Obtained

The study provided valuable data such as the boiling point (497.2 K), fusion temperature (267.53 K), and heat of vaporization (63.2 ± 0.2 kJ/mol and 77.03 kJ/mol). These data are essential for understanding the material’s behavior under different conditions .

Propriétés

IUPAC Name |

2-tert-butyl-5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAODNHWFLLRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dimethylethyl)-5-ethoxyoxazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)